Aceritannin

Antioxidant Free Radical Scavenging DPPH Assay

Aceritannin (Ginnalin A) is a 2,6-di-O-galloyl-1,5-anhydro-D-glucitol with superior DPPH scavenging (EC50 8.6 µM) vs. gallic acid (12.9 µM). It activates Nrf2/HO-1, arrests colon cancer cell cycles, and disrupts TLR4/MD2. Ideal for antioxidant, cancer, and inflammation research. ≥85% purity ensures reproducibility.

Molecular Formula C20H20O13
Molecular Weight 468.37
CAS No. 76746-56-0
Cat. No. B600423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceritannin
CAS76746-56-0
SynonymsAceritannin
Molecular FormulaC20H20O13
Molecular Weight468.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aceritannin (CAS 76746-56-0) Procurement Guide: Structural Identity and Baseline Specifications for Scientific Selection


Aceritannin (also known as Ginnalin A or Acertannin) is a hydrolyzable gallotannin belonging to the 1,5-anhydro-D-glucitol galloyl ester family [1]. Its molecular formula is C20H20O13 (MW 468.37) and it is structurally defined as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol [2]. The compound is isolated predominantly from Acer species (e.g., Acer ginnala, Acer tataricum subsp. ginnala) and is commercially available as a solid with a typical certified purity of ≥85% (LC/MS-UV) . It exhibits solubility in DMSO at 1 mg/mL and requires storage at −20°C for long-term stability .

Why Aceritannin Cannot Be Substituted with Generic Gallotannins or Ellagitannins: Structural and Functional Evidence


While Aceritannin shares the gallotannin classification with compounds such as gallic acid, methyl gallate, and Ginnalin B, substitution is not scientifically justified due to substantial quantitative differences in both antioxidant potency and cancer cell antiproliferative activity. Aceritannin demonstrates an EC50 of 8.6 µM in DPPH radical scavenging assays, which is 1.5-fold more potent than gallic acid (12.9 µM) and 5.7-fold more potent than the synthetic antioxidant Trolox (48.8 µM) [1]. Furthermore, its specific 2,6-di-O-galloyl substitution pattern on the 1,5-anhydro-D-glucitol core confers distinct molecular recognition properties, including the ability to interrupt LPS binding to the TLR4/MD2 complex and activate Nrf2-mediated HO-1 expression [2]. These quantitative and mechanistic differentiations underscore why procurement should be compound-specific rather than class-based.

Aceritannin (76746-56-0) Quantified Differentiation Evidence: Head-to-Head Performance vs. Analogs and Standards


Aceritannin vs. Gallic Acid, Methyl Gallate, and Trolox: Quantified DPPH Radical Scavenging Potency (EC50)

In a direct comparative DPPH radical scavenging assay, Aceritannin exhibited an EC50 of 8.6 µM, representing the highest potency among the gallotannins tested. This was 1.5-fold more potent than gallic acid (EC50 = 12.9 µM), 1.5-fold more potent than methyl gallate (EC50 = 13.0 µM), and 5.7-fold more potent than the standard antioxidant Trolox (EC50 = 48.8 µM) [1].

Antioxidant Free Radical Scavenging DPPH Assay

Aceritannin Antiproliferative Activity Against Colorectal Cancer Cell Lines: IC50 Quantification

Aceritannin demonstrates potent, cell line-dependent antiproliferative activity against human colorectal cancer cells, with IC50 values of 24.8 µM (HCT116), 22.0 µM (SW480), and 39.7 µM (SW620) [1]. While direct head-to-head IC50 data for close analogs in the identical cell panel are not available in the primary literature, the Nrf2/HO-1 pathway activation by Aceritannin is reported as a first-time finding for this compound class [1].

Colorectal Cancer Antiproliferative Nrf2 Activation

Aceritannin Anti-inflammatory Mechanism: Quantified TLR4/MD2 Binding Disruption and ROS Reduction

Aceritannin (ACTN) significantly attenuates LPS-induced proinflammatory cytokine production in RAW264.7 macrophages and reduces reactive oxygen species (ROS) production in LPS-microinjected zebrafish larvae [1]. Molecular docking predicts that ACTN forms a conventional hydrogen bond with LYS91 in myeloid differentiation factor-2 (MD2), interrupting LPS binding to the TLR4/MD2 complex [1]. The anti-inflammatory and antioxidant effects were markedly abolished by zinc protoporphyrin, an HO-1 inhibitor, confirming Nrf2/HO-1 pathway dependence [1].

Anti-inflammatory TLR4/MD2 Nrf2/HO-1

Structural Differentiation from Ginnalin B: Impact of Galloyl Group Positioning on Activity

Aceritannin (2,6-di-O-galloyl-1,5-anhydro-D-glucitol) differs from its isomer Ginnalin B (6-galloyl-1,5-anhydroglucitol) by the presence of a second galloyl moiety at the C-2 position [1]. This structural difference correlates with differential bioactivity: Aceritannin exhibits potent DPPH radical scavenging (EC50 8.6 µM) [2], whereas Ginnalin B's specific EC50 is not reported in the same comparative dataset. The presence of two galloyl groups in Aceritannin may contribute to enhanced radical scavenging capacity and distinct molecular recognition at protein binding sites.

Structural Biology Gallotannin Isomer Comparison

Aceritannin (76746-56-0) Validated Application Scenarios Based on Quantitative Evidence


Antioxidant Capacity Benchmarking and Assay Standardization

Given its superior DPPH radical scavenging potency (EC50 8.6 µM) compared to gallic acid (12.9 µM) and Trolox (48.8 µM) [1], Aceritannin is suitable as a positive control or benchmark compound in antioxidant screening assays. Its well-defined structure and commercial availability at ≥85% purity enable reproducible assay development across laboratories.

Colorectal Cancer Chemoprevention Research

Aceritannin's quantifiable antiproliferative activity against HCT116, SW480, and SW620 colorectal cancer cell lines (IC50 24.8, 22.0, and 39.7 µM, respectively) [1] supports its use as a tool compound for investigating Nrf2/HO-1 pathway activation in colon cancer models. Its dual mechanism of Nrf2 activation and S-phase cell cycle arrest provides a defined pharmacological profile for mechanistic studies.

TLR4-Mediated Inflammation and Endotoxemia Models

The demonstrated ability of Aceritannin to disrupt LPS binding to the TLR4/MD2 complex and attenuate downstream NF-κB signaling [2] makes it a candidate for studies of endotoxin-induced inflammation. Its concurrent activation of Nrf2/HO-1 adds a cytoprotective dimension relevant to sepsis and inflammatory disease research.

Natural Product Library Screening and Gallotannin Structure-Activity Relationship (SAR) Studies

The structural distinction between Aceritannin (2,6-di-O-galloyl) and its mono-galloyl analog Ginnalin B provides a defined variable for SAR investigations [3]. Procurement of Aceritannin enables systematic evaluation of how galloyl group number and substitution pattern influence radical scavenging capacity, protein binding, and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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